![molecular formula C7H4BrN3O2 B1383069 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1899934-22-5](/img/structure/B1383069.png)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position on the triazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromopyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- IUPAC Name : 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Structure : The compound features a bromine atom at the 6th position and a carboxylic acid group at the 8th position on the triazolo[1,5-a]pyridine ring system.
Medicinal Chemistry
This compound exhibits potential biological activities that make it a candidate for drug development:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to alterations in cell proliferation and survival rates.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Material Science
The unique structural features of this compound enable its use in various applications:
- Organic Electronics : Due to its heterocyclic structure, it may be utilized in the development of organic semiconductors.
- Photovoltaic Devices : Research indicates potential applications in solar energy conversion technologies due to its electronic properties.
The biological activity of this compound is attributed to its ability to interact with molecular targets:
- Mechanism of Action : It potentially acts by inhibiting kinases or other signaling molecules which play crucial roles in cancer cell proliferation and survival.
- Case Studies : Various studies have documented its effects on specific cancer cell lines, indicating promise as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the triazolo[1,5-a]pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research .
Biological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its pharmacological effects.
Structural Information
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- IUPAC Name : this compound
- SMILES Representation : O=C(O)C1=CC(Br)=CN2N=CN=C12
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The synthetic pathways often utilize various coupling reactions and functional group modifications to introduce the triazole moiety and the carboxylic acid group.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance:
- Antichlamydial Activity : A study demonstrated that triazole derivatives could outperform traditional antibiotics like spectinomycin in inhibiting Chlamydia species at concentrations lower than those required for standard treatments .
Cytotoxicity and Safety
Evaluations of related triazole compounds suggest a favorable safety profile:
- Cell Viability Assays : Studies have shown that certain derivatives do not exhibit significant cytotoxicity in various cell lines at therapeutic concentrations, indicating a potential for safe therapeutic use .
Case Studies and Research Findings
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAUVTYKQBKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899934-22-5 | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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